6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one 6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 931723-90-9
VCID: VC11899984
InChI: InChI=1S/C28H25N3O2/c1-4-20-11-14-25-23(15-20)26(32)24(17-31(25)16-21-9-5-18(2)6-10-21)28-29-27(30-33-28)22-12-7-19(3)8-13-22/h5-15,17H,4,16H2,1-3H3
SMILES: CCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)CC5=CC=C(C=C5)C
Molecular Formula: C28H25N3O2
Molecular Weight: 435.5 g/mol

6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

CAS No.: 931723-90-9

Cat. No.: VC11899984

Molecular Formula: C28H25N3O2

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one - 931723-90-9

Specification

CAS No. 931723-90-9
Molecular Formula C28H25N3O2
Molecular Weight 435.5 g/mol
IUPAC Name 6-ethyl-1-[(4-methylphenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Standard InChI InChI=1S/C28H25N3O2/c1-4-20-11-14-25-23(15-20)26(32)24(17-31(25)16-21-9-5-18(2)6-10-21)28-29-27(30-33-28)22-12-7-19(3)8-13-22/h5-15,17H,4,16H2,1-3H3
Standard InChI Key RNJMEBFGUZTMFS-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)CC5=CC=C(C=C5)C
Canonical SMILES CCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)CC5=CC=C(C=C5)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A 1,4-dihydroquinolin-4-one core substituted with an ethyl group at position 6.

  • A 1,2,4-oxadiazole ring at position 3, bearing a 4-methylphenyl substituent.

  • A para-methylbenzyl group at position 1, facilitating lipophilicity .

The IUPAC name, 6-ethyl-1-[(4-methylphenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one, systematically describes this arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₈H₂₅N₃O₂
Molecular Weight435.5 g/mol
SMILESCCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)CC5=CC=C(C=C5)C
InChIKeyRNJMEBFGUZTMFS-UHFFFAOYSA-N

Synthetic Pathways and Optimization Challenges

Hypothesized Synthesis Route

Based on analogous quinolinone-oxadiazole hybrids, a plausible synthesis involves:

  • Quinolinone Formation:

    • Condensation of 6-ethyl-2-aminobenzophenone with ethyl acetoacetate under acidic conditions to yield the dihydroquinolinone scaffold.

  • Oxadiazole Ring Construction:

    • Cyclization of a nitrile intermediate with hydroxylamine, followed by coupling with 4-methylbenzoyl chloride to introduce the aryl group.

  • N-Alkylation:

    • Reaction with 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) to attach the benzyl substituent.

Table 2: Key Synthetic Intermediates

IntermediateRoleYield (Hypothetical)
6-Ethyl-1,4-dihydroquinolin-4-oneCore scaffold~45%
5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carbonitrileOxadiazole precursor~60%

Purification and Characterization Challenges

  • The compound’s high molecular weight (435.5 g/mol) and lipophilicity (LogP ≈ 4.2 predicted) complicate chromatographic separation .

  • Crystallization attempts may require mixed solvent systems (e.g., DCM/hexane).

Pharmacokinetic and Toxicity Considerations

ADME Predictions

ParameterPredicted ValueMethod
LogP4.2XLogP3
Water Solubility0.012 mg/mLESOL
CYP3A4 InhibitionHighSwissADME

Toxicity Risks

  • Hepatotoxicity: Quinolinones are associated with CYP450 inhibition (e.g., CYP2D6 IC₅₀: 8 µM in analogs).

  • Mutagenicity: Oxadiazole rings may generate reactive oxygen species under UV exposure.

Future Research Directions

  • Synthetic Optimization:

    • Explore microwave-assisted synthesis to improve oxadiazole cyclization yields.

    • Introduce polar substituents (e.g., -OH, -NH₂) to enhance aqueous solubility.

  • Biological Screening:

    • Prioritize assays against kinase targets (e.g., EGFR, VEGFR) given structural similarities to known inhibitors.

    • Evaluate neuroactivity given the compound’s potential to cross the blood-brain barrier.

  • Computational Modeling:

    • Perform molecular dynamics simulations to predict binding modes with COVID-19 main protease (Mᵖʳᵒ).

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